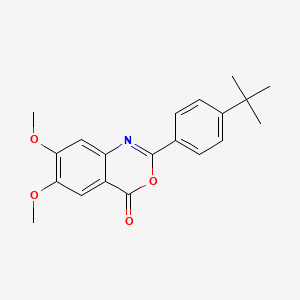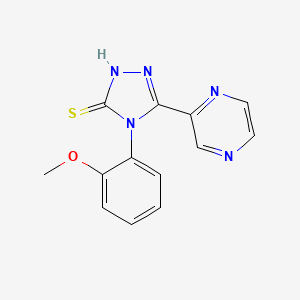
N-1,3-benzodioxol-5-yl-3-chloro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-3-chloro-4-methylbenzamide, commonly known as MDMA, is a synthetic drug that has gained popularity for its psychoactive effects. The chemical structure of MDMA is similar to both amphetamines and hallucinogens, which are known to alter mood, perception, and cognitive processes. MDMA is commonly referred to as ecstasy, and it is often used recreationally for its euphoric effects. However, recent scientific research has shown that MDMA may have potential therapeutic applications.
作用机制
MDMA works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in increased feelings of pleasure, empathy, and sociability. MDMA also activates certain parts of the brain that are involved in memory and learning.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and it can cause dehydration and hyperthermia. In high doses, MDMA can cause seizures, coma, and even death. Long-term use of MDMA can lead to neurotoxicity and cognitive impairment.
实验室实验的优点和局限性
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that it can be used to study the effects of neurotransmitter release on behavior and cognition. However, it is important to note that the effects of MDMA on the brain are complex and not fully understood. Additionally, the use of MDMA in laboratory experiments is heavily regulated due to its potential for abuse.
未来方向
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA in the treatment of other psychiatric disorders, such as addiction and eating disorders. Another area of interest is the development of safer and more effective MDMA analogs that can be used in therapeutic settings. Additionally, there is ongoing research into the long-term effects of MDMA use and the potential for neuroprotective interventions.
合成方法
MDMA is synthesized from safrole, which is a natural product found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and amidation. The final product is a white crystalline powder that is soluble in water.
科学研究应用
MDMA has been the subject of extensive scientific research in recent years, particularly in the field of psychotherapy. Studies have shown that MDMA can enhance the therapeutic process by reducing fear and anxiety and increasing empathy and trust. MDMA-assisted psychotherapy has been shown to be effective in treating post-traumatic stress disorder (PTSD), anxiety, and depression.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-2-3-10(6-12(9)16)15(18)17-11-4-5-13-14(7-11)20-8-19-13/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFWCBQCHDRQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)

![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)


![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)